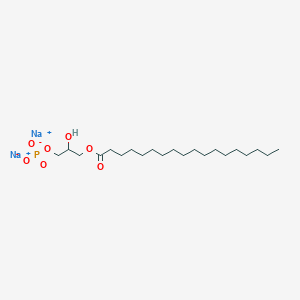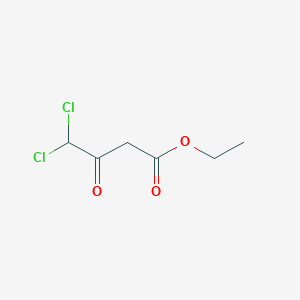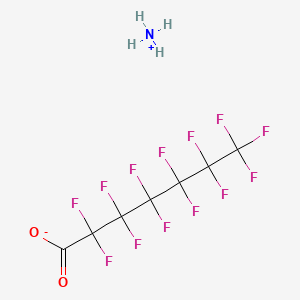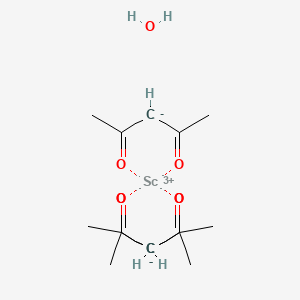
N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orlistat Related Compound D, also known as N-formyl-L-leucine (3S,4R,6S)-tetrahydro-3-hexyl-2-oxo-6-undecyl-2H-pyran-4-yl ester, is a derivative of Orlistat. Orlistat is a well-known lipase inhibitor used in the treatment of obesity. Orlistat Related Compound D is primarily used as a reference standard in pharmaceutical research and quality control to ensure the purity and potency of Orlistat formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Orlistat Related Compound D involves multiple steps, starting from the appropriate amino acid derivative. The key steps include:
Formation of the N-formyl-L-leucine derivative: This involves the reaction of L-leucine with formic acid to introduce the formyl group.
Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of the intermediate to form the tetrahydro-2H-pyran ring structure.
Esterification: The final step involves the esterification of the intermediate with the appropriate alcohol to form the final compound.
Industrial Production Methods
Industrial production of Orlistat Related Compound D follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Orlistat Related Compound D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Orlistat Related Compound D is used in various scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Orlistat formulations.
Biological Studies: The compound is used to study the metabolic pathways and interactions of Orlistat in biological systems.
Medicinal Chemistry: Researchers use the compound to design and synthesize new derivatives with improved efficacy and reduced side effects.
Industrial Applications: It is used in the quality control of pharmaceutical products to ensure consistency and compliance with regulatory standards.
Mecanismo De Acción
Orlistat Related Compound D, like Orlistat, inhibits gastrointestinal lipases. It binds covalently to the serine residue of the active site of gastric and pancreatic lipases, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, aiding in weight management .
Propiedades
IUPAC Name |
(3-hexyl-2-oxo-6-undecyloxan-4-yl) 2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNIYFHQZQPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)
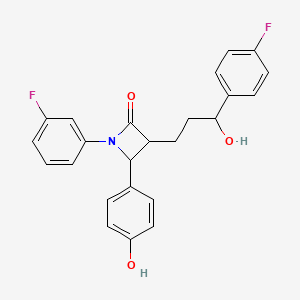
![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
